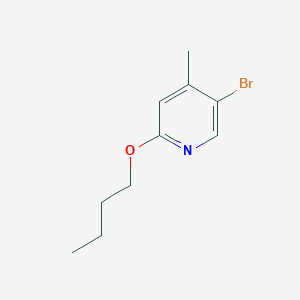

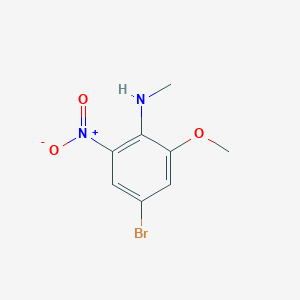

4-bromo-2-methoxy-N-methyl-6-nitroaniline

Vue d'ensemble

Description

4-bromo-2-methoxy-N-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .

Molecular Structure Analysis

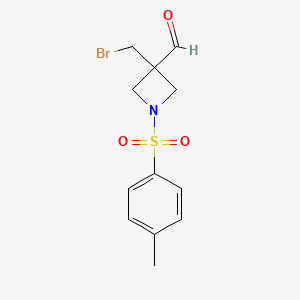

The molecular formula of 4-bromo-2-methoxy-N-methyl-6-nitroaniline is C8H9BrN2O3 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4-bromo-2-methoxy-N-methyl-6-nitroaniline appears as white to yellow or orange to brown crystals or powder. It has a melting point of 141.5-147.5°C. It is slightly soluble in water and soluble in hot methanol .Applications De Recherche Scientifique

Field

Materials Science, specifically in the area of Organic Nonlinear Optic (NLO) Materials .

Application

4-methoxy-2-nitroaniline, a compound similar to 4-bromo-2-methoxy-N-methyl-6-nitroaniline, is used in the growth of organic single crystals for optical applications . These materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Method

The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The crystal was confirmed by single crystal and powder XRD studies .

Results

The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Synthesis of CK2 Inhibitors and Docking Studies

Field

Pharmaceuticals and Biochemistry .

Application

4-Bromo-2-methoxy-N-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .

Method & Results

Unfortunately, the specific methods and results for this application are not provided in the source .

Organic Synthesis

Field

Chemistry, specifically Organic Synthesis.

Application

4-Bromo-2-methoxy-N-methyl-6-nitroaniline can be used as an intermediate in organic synthesis. This could involve the production of a wide range of organic compounds for various applications.

Method & Results

The specific methods and results would depend on the particular synthesis being carried out.

Dye Production

Field

Chemistry, specifically Dye Production.

Application

4-Bromo-2-methoxy-N-methyl-6-nitroaniline can be used in the production of dyes. These dyes could be used in a variety of industries, including textiles, plastics, and printing.

Method & Results

The specific methods and results would depend on the particular dye being produced.

Pharmaceuticals

Field

Pharmaceuticals.

Application

4-Bromo-2-methoxy-N-methyl-6-nitroaniline can be used in the pharmaceutical industry. It could potentially be used in the synthesis of new drugs or as an intermediate in existing drug synthesis processes.

Method & Results

The specific methods and results would depend on the particular pharmaceutical application.

Agrochemicals

Field

Agrochemicals.

Application

4-Bromo-2-methoxy-N-methyl-6-nitroaniline can be used in the production of agrochemicals. These could include pesticides, herbicides, and fertilizers.

Method & Results

The specific methods and results would depend on the particular agrochemical being produced.

Multistep Synthesis

Field

Chemistry, specifically Multistep Synthesis .

Application

4-Bromo-2-methoxy-N-methyl-6-nitroaniline could potentially be used in multistep synthesis processes . This could involve the production of a wide range of organic compounds for various applications .

Method & Results

The specific methods and results would depend on the particular synthesis being carried out .

Nonlinear Optical Applications

Field

Materials Science, specifically in the area of Nonlinear Optics .

Application

4-Methoxy-2-nitroaniline, a compound similar to 4-bromo-2-methoxy-N-methyl-6-nitroaniline, is used in the growth of organic single crystals for optical applications . These materials have potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Method

The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The crystal was confirmed by single crystal and powder XRD studies .

Results

The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Safety And Hazards

Orientations Futures

4-bromo-2-methoxy-N-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . This suggests that it could play a role in the development of new treatments for metabolic syndrome.

Propriétés

IUPAC Name |

4-bromo-2-methoxy-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-10-8-6(11(12)13)3-5(9)4-7(8)14-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMDBUZZCNJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-methoxy-N-methyl-6-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)

![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)